molecular formula C20H40O2 B11943723 9-Octadecene, 1,1-dimethoxy-, (Z)-

9-Octadecene, 1,1-dimethoxy-, (Z)-

Cat. No.: B11943723
M. Wt: 312.5 g/mol
InChI Key: WBNMCUYSZJIEFY-QXMHVHEDSA-N
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Chemical Reactions Analysis

Types of Reactions

9-Octadecene, 1,1-dimethoxy-, (Z)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9-Octadecene, 1,1-dimethoxy-, (Z)- has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Octadecene, 1,1-dimethoxy-, (Z)- is unique due to its specific Z-configuration and the presence of two methoxy groups, which confer distinct chemical and biological properties compared to its isomers and related compounds .

Biological Activity

9-Octadecene, 1,1-dimethoxy-, (Z)- is an organic compound with the molecular formula C20_{20}H40_{40}O2_2 and a molecular weight of 312.53 g/mol. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential therapeutic properties and applications in organic synthesis. This article explores the biological activity of 9-Octadecene, 1,1-dimethoxy-, (Z)-, including its mechanisms of action, antioxidant properties, and potential therapeutic applications.

The compound is characterized by its unique Z-configuration and the presence of two methoxy groups. These features influence its chemical reactivity and biological interactions. The synthesis typically involves the reaction of 9-octadecenal with methanol under acidic conditions, which can be scaled for industrial production using optimized methods such as continuous flow reactors.

The biological activity of 9-Octadecene, 1,1-dimethoxy-, (Z)- is primarily attributed to its interaction with lipid membranes due to its hydrocarbon chain. The methoxy groups can engage in hydrogen bonding with biological molecules, potentially influencing cellular signaling pathways. This interaction may lead to various biological effects, including antioxidant activity and modulation of cell proliferation.

Antioxidant Properties

Recent studies have highlighted the antioxidant activity of 9-Octadecene, 1,1-dimethoxy-, (Z)-. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. The compound's antioxidant capacity was measured using the DPPH radical scavenging assay, demonstrating significant activity compared to controls .

Antiproliferative Effects

In vitro studies have indicated that this compound exhibits antiproliferative effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For instance, a study reported that treatment with 9-Octadecene, 1,1-dimethoxy-, (Z)- resulted in a dose-dependent decrease in cell viability in cancer cells .

Case Studies

Several case studies have explored the effects of 9-Octadecene, 1,1-dimethoxy-, (Z)- on specific diseases:

  • Retinitis Pigmentosa : Elevated levels of this compound have been linked to defects in plasmalogen synthesis associated with retinitis pigmentosa. The compound serves as an indirect marker for assessing plasmalogen levels in fibroblasts .
  • Oxidative Stress Disorders : Its antioxidant properties suggest potential therapeutic applications in conditions characterized by oxidative stress, such as neurodegenerative diseases .

Comparative Analysis

To understand the unique properties of 9-Octadecene, 1,1-dimethoxy-, (Z)- better, a comparison with similar compounds is essential.

Compound NameStructure TypeKey Biological Activity
9-Octadecenal AldehydePrecursor for synthesis; lower antioxidant activity
1-Octadecene AlkeneLimited biological activity; primarily industrial use
9-Octadecene, 1,1-dimethoxy-, (E)- IsomerDifferent spatial configuration; varying biological effects

Properties

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

(Z)-1,1-dimethoxyoctadec-9-ene

InChI

InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-2)22-3/h11-12,20H,4-10,13-19H2,1-3H3/b12-11-

InChI Key

WBNMCUYSZJIEFY-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(OC)OC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(OC)OC

Origin of Product

United States

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